N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide
Description
N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiadiazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and industrial applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(11-4-2-1-3-5-11)8-9-17-16(21)12-6-7-13-14(10-12)19-22-18-13/h1-7,10,15,20H,8-9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVFDCAQWBSKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the reaction of 2-aminobenzenesulfonamide with carbon disulfide and an alkyl halide to form the benzothiadiazole ring.
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are often proprietary and tailored to specific industrial needs.
Chemical Reactions Analysis
N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiadiazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole core can interact with active sites of enzymes, inhibiting their activity or altering their function. Additionally, the 3-hydroxy-3-phenylpropyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to more potent biological effects .
Comparison with Similar Compounds
N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide can be compared with other benzothiadiazole derivatives, such as:
N-(3-hydroxy-3-phenylpropyl)-N-methyl-N’-(2-methylphenyl)malonamide: This compound has a similar core structure but different substituents, leading to variations in reactivity and biological activity.
Isoindoline-1,3-dione derivatives: These compounds share some structural similarities and are known for their anticancer and antiseizure properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound belongs to the class of benzothiadiazoles, which are known for various biological activities, including antitumor and antimicrobial properties. The structural features of this compound suggest potential interactions with biological targets that could lead to therapeutic applications.
The primary mechanism of action for benzothiadiazoles generally involves the inhibition of specific enzymes or pathways. For instance, related compounds have been shown to interact with mitochondrial functions and cellular signaling pathways:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit carboxypeptidase B, which is involved in protein metabolism and could influence tumor growth and proliferation.
- Mitochondrial Activity : Studies on related benzothiadiazoles indicate that they can inhibit ADP phosphorylation and calcium transport in mitochondria, suggesting a role in energy metabolism disruption .
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiadiazole derivatives. For example:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., A549, HCC827) have shown that certain derivatives exhibit significant antiproliferative effects. The compound's activity was assessed through 2D and 3D culture systems, revealing varying efficacy based on the cellular environment .
| Cell Line | IC50 (μM) | Activity Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | High |
| HCC827 | 20.46 ± 8.63 | Moderate |
| NCI-H358 | 16.00 ± 9.38 | Moderate |
Antimicrobial Activity
In addition to antitumor properties, benzothiadiazole derivatives have shown antimicrobial effects against various pathogens:
- Bacterial Inhibition : Compounds were tested against E. coli and S. aureus, demonstrating promising antibacterial activity .
Case Studies
- Study on Antitumor Effects : A study evaluated the effects of several benzothiadiazole derivatives on lung cancer cell lines using both 2D and 3D assays. The results indicated that while some compounds were effective against cancer cells, they also exhibited cytotoxicity towards normal lung fibroblasts (MRC-5), necessitating further optimization to enhance selectivity .
- Mechanistic Insights : Another investigation focused on the mitochondrial effects of benzothiadiazoles, revealing that these compounds could significantly reduce oxygen consumption in rat liver mitochondria under specific conditions . This suggests a potential pathway through which these compounds exert their biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
